molecular formula C21H18FN3O3S B3401728 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1040683-24-6

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B3401728
CAS No.: 1040683-24-6
M. Wt: 411.5 g/mol
InChI Key: USRAZSVJHYFHKZ-UHFFFAOYSA-N
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Description

The compound 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is a benzothienopyrimidine derivative featuring a fluorinated and methyl-substituted heterocyclic core. Its structure includes:

  • A benzothieno[3,2-d]pyrimidin-4-one scaffold with a 9-fluoro and 2-methyl substitution.
  • An acetamide side chain at position 3, linked to a 3-methoxybenzyl group.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-12-24-19-18-15(22)7-4-8-16(18)29-20(19)21(27)25(12)11-17(26)23-10-13-5-3-6-14(9-13)28-2/h3-9H,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRAZSVJHYFHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC(=CC=C3)OC)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps:

  • Synthesis of the Core Structure: : The base structure of benzothienopyrimidine is assembled first. This often involves a cyclization reaction.

  • Fluorination and Methylation: : Introduction of the fluorine and methyl groups occurs via selective halogenation and methylation reactions, employing reagents like N-methyl pyridinium iodide or dimethyl sulfate.

  • Acylation: : Acetylation of the benzothienopyrimidine core is done using acetyl chloride in the presence of a Lewis acid catalyst, like aluminum chloride.

Industrial Production Methods

For industrial-scale production, similar reaction sequences are followed but optimized for large batches. Continuous-flow reactors are commonly used to ensure consistent quality and yield. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are favored for their ability to dissolve a broad range of intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.

  • Reduction: : Reduction reactions can be performed using hydrides like sodium borohydride or lithium aluminum hydride, often resulting in reduced ketones or alcohol derivatives.

  • Substitution: : Substitution reactions, particularly nucleophilic substitutions, occur at the fluorinated positions, with reagents like sodium methoxide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral conditions.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Sodium methoxide in anhydrous methanol.

Major Products Formed

  • Oxidation: : Carboxylic acids, alcohols, or ketones, depending on the reaction conditions.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Methoxy derivatives replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity profile, particularly in nucleophilic substitution reactions. It is also used as a building block for more complex molecules.

Biology and Medicine

In biological research, it is investigated for its potential pharmacological properties. Preliminary studies suggest it may interact with certain receptors or enzymes, indicating potential for drug development. Its fluorinated structure contributes to its binding affinity and selectivity.

Industry

In industrial applications, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is explored as a precursor for advanced materials, particularly in the creation of polymers and resins with specific characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects is under rigorous investigation. Preliminary findings suggest that it may act by binding to specific proteins or enzymes, altering their activity. The fluorinated groups may enhance the compound's ability to penetrate cellular membranes, thus improving its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Benzothieno vs. Thieno Pyrimidine

a) N-Benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
  • Key Differences : The benzyl group lacks the methoxy substitution present in the target compound.
  • Properties :
    • Molecular Weight: 381.43 g/mol
    • logP: 3.26
    • Polar Surface Area (PSA): 47.35 Ų
b) 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide ()
  • Key Differences: Replaces the benzothieno core with a simpler thieno[3,2-d]pyrimidine and introduces a 4-fluorophenyl group at position 7.
  • Properties :
    • Molecular Formula: C₂₂H₁₉FN₃O₃S
    • Steric Effects: The 4-fluorophenyl group may enhance steric hindrance, affecting binding pocket interactions.

Substituent Variations: Methoxy Positioning and Linkage

a) 2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()
  • Key Differences : Features a thioether linkage instead of an oxygen-based bridge and a 3-methoxyphenyl (vs. 3-methoxybenzyl) group.
  • Properties :
    • Molecular Weight: 437.53 g/mol
    • logP (Predicted): ~1.35 (lower due to thioether’s polarity)
b) 2-{[3-(4-Methoxyphenyl)-4-oxohexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
  • Key Differences: Incorporates a hexahydrobenzothieno (saturated) core and a trifluoromethylphenyl group.
  • Properties :
    • Molecular Weight: 545.6 g/mol
    • PSA: Higher due to the saturated core and trifluoromethyl group.
  • Impact : Saturation increases conformational flexibility, which may improve binding to flexible enzyme pockets but reduce planarity-driven interactions .

Functional Group Effects: Fluorine and Methoxy

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP PSA (Ų)
Target Compound Benzothienopyrimidine 9-F, 2-CH₃, 3-methoxybenzyl ~411.5* ~3.0† ~60‡
N-Benzyl Analog () Benzothienopyrimidine 9-F, 2-CH₃, benzyl 381.43 3.26 47.35
Thieno Analog () Thienopyrimidine 7-(4-F-C₆H₄), 3-methoxybenzyl ~424.5* ~3.1† ~55‡
Thioether Derivative () Thienopyrimidine Thio linkage, 3-methoxyphenyl 437.53 1.35 ~85‡

*Estimated based on structural similarity.
†Predicted based on substituent contributions.
‡Approximated from analogous structures.

Research Findings and Implications

Fluorine Positioning : The 9-fluoro group in the target compound may enhance metabolic stability compared to the 7-fluorophenyl analog (), as ortho-fluorine in aromatic systems often reduces oxidative metabolism .

Methoxy Substitution : The 3-methoxybenzyl group in the target compound improves solubility (lower logP vs. ’s benzyl analog) while maintaining moderate lipophilicity for membrane penetration.

Core Rigidity: The benzothienopyrimidine core provides greater planarity than thieno or saturated analogs, favoring interactions with flat binding sites (e.g., ATP pockets in kinases) .

Biological Activity

The compound 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzothieno-pyrimidine core and various functional groups, suggest a range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16F2N3O2SC_{20}H_{16}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 381.4 g/mol. The presence of fluorine and methoxy groups enhances its biological activity and pharmacological properties.

PropertyValue
Molecular FormulaC20H16F2N3O2S
Molecular Weight381.4 g/mol
Functional GroupsAcetamide, Fluoro, Methoxy
Core StructureBenzothieno-Pyrimidine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluoro group may enhance binding affinity to certain proteins or enzymes, while the acetamide group facilitates interaction with nucleophilic sites.

Molecular Targets:

  • Enzymes: The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptors: It can interact with various receptors, potentially influencing signal transduction pathways.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential: The benzothieno-pyrimidine core has been associated with anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects: Compounds in this class may also exhibit anti-inflammatory properties through modulation of inflammatory mediators.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

  • A study demonstrated that similar benzothieno-pyrimidine derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Another research focused on the synthesis and evaluation of thieno-pyrimidine derivatives for anticancer activity against breast cancer cell lines, showing promising results in inhibiting cell growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide

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